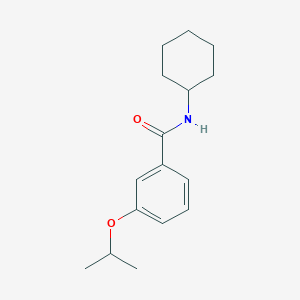

![molecular formula C15H16N2O4S B5500414 2-{[(4-乙氧苯基)磺酰基]氨基}苯甲酰胺](/img/structure/B5500414.png)

2-{[(4-乙氧苯基)磺酰基]氨基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction :2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide represents a class of chemical compounds characterized by a sulfonylamide group attached to a benzamide backbone, modified with an ethoxyphenyl moiety. These types of compounds are recognized for their diverse range of chemical and biological properties, often studied within the context of pharmaceuticals and materials science.

Synthesis Analysis :The synthesis of compounds similar to 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide involves multi-step chemical reactions. Typically, these compounds are synthesized by the reaction of an appropriate benzene sulfonyl chloride with an amine, followed by substitution reactions to introduce the ethoxy group. Specific conditions, such as the presence of base and the type of solvent, can significantly influence the outcome and yield of the reaction (Liu, Guo, & Chen, 2015).

Molecular Structure Analysis :The molecular structure of similar sulfonamide compounds has been characterized by various spectroscopic methods and theoretical calculations, revealing their detailed geometry, electronic distribution, and interaction potential. X-ray crystallography, IR spectroscopy, and density functional theory (DFT) calculations provide insights into the bond lengths, angles, and overall molecular conformation, which are critical for understanding their chemical reactivity and physical properties (Demir et al., 2015).

Chemical Reactions and Properties :Compounds in this category typically undergo various chemical reactions, including nucleophilic substitution, amidation, and sulfonation. Their chemical behavior is significantly influenced by the nature of the sulfonyl and amide groups, which can participate in hydrogen bonding and electrostatic interactions. The presence of the ethoxy group can further modulate their chemical properties, making them suitable for specific synthetic applications (Larsen & Roberts, 1986).

Physical Properties Analysis :The physical properties, such as solubility, melting point, and crystalline structure, are crucial for practical applications. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular shape. Techniques like X-ray diffraction and thermal analysis help in understanding these aspects, contributing to the compound's application in various fields (Yanagi et al., 2000).

Chemical Properties Analysis :The reactivity and stability of these compounds are essential for their chemical and biological utility. Studies have shown that factors such as electronic effects, steric hindrance, and the presence of electron-withdrawing or donating groups significantly affect their chemical behavior. Investigations into their oxidation, reduction, and other reaction pathways provide valuable information for their potential use in synthetic chemistry and drug development (Fatima et al., 2013).

科学研究应用

对金属酶碳酸酐酶的抑制作用

Ulus 等人(2013 年)的一项研究合成了 4-氨基-N-(4-磺酰氨基苯基)苯甲酰胺,并研究了其作为金属酶碳酸酐酶抑制剂的作用。该化合物显示出对人胞浆碳酸酐酶同工型 I、II 和 VII 的抑制作用,特别是对同工型 II 和 VII 表现出高亲和力。这凸显了其在针对这些酶的医学应用中的潜力 (Ulus 等人,2013 年).

在液相色谱分析衍生化中的应用

Wu 等人(1997 年)讨论了磺酸盐试剂的合成,其结构与 2-{[(4-乙氧苯基)磺酰基]氨基}苯甲酰胺相似,用于液相色谱中的分析衍生化。该化合物显示出灵敏检测和衍生化后易于去除的潜力,表明其在色谱分析中的实用性 (Wu 等人,1997 年).

在药理作用中的作用

Ife 等人(1989 年)的一项研究考察了 2-[[(4-氨基-2-吡啶基)甲基]亚磺酰基]苯并咪唑 H+/K+-ATP 酶抑制剂,其在结构上与 2-{[(4-乙氧苯基)磺酰基]氨基}苯甲酰胺相关。该论文讨论了在生理条件下控制吡啶 pKa 以在高效和稳定性之间取得平衡对于此类化合物的重要性。这项研究为设计用于药理应用的类似化合物提供了见解 (Ife 等人,1989 年).

属性

IUPAC Name |

2-[(4-ethoxyphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-2-21-11-7-9-12(10-8-11)22(19,20)17-14-6-4-3-5-13(14)15(16)18/h3-10,17H,2H2,1H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVYOCXRLGNOJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5500337.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)

![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)

![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)